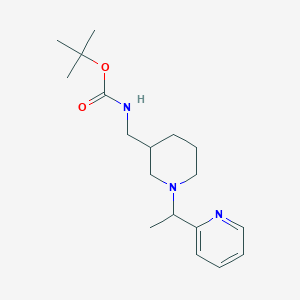

tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[[1-(1-pyridin-2-ylethyl)piperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-14(16-9-5-6-10-19-16)21-11-7-8-15(13-21)12-20-17(22)23-18(2,3)4/h5-6,9-10,14-15H,7-8,11-13H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJBZKVBRLYUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCCC(C2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (BOC) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in multi-step syntheses.

Mechanistic studies indicate that TFA protonates the carbamate oxygen, facilitating tert-butyl cation elimination and subsequent amine release . Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide at the carbonyl carbon.

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen participates in alkylation and sulfonylation reactions, enabling functionalization for pharmacological applications.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, Et₃N, DCM, RT | Sulfonamide derivative | 89–91% |

| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylpiperidine analog | ~75%* |

*Yields inferred from analogous reactions in. Steric hindrance from the pyridin-2-ylethyl group may reduce reactivity compared to simpler piperidines .

Functionalization of the Pyridine Ring

The pyridine moiety undergoes directed metalation or electrophilic substitution, though its electron-deficient nature limits reactivity.

Key Reactions:

-

Directed ortho-Metalation : Using LDA (lithium diisopropylamide) at −78°C, followed by quenching with electrophiles (e.g., I₂, CO₂), introduces substituents at the pyridine’s ortho position .

-

N-Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms pyridine N-oxide, enhancing electrophilic substitution reactivity.

Reduction Reactions

Catalytic hydrogenation selectively reduces unsaturated bonds while preserving the carbamate group.

| Substrate | Conditions | Product | Notes |

|---|---|---|---|

| Pyridine ring | H₂ (1 atm), Pd/C, EtOH | Partially saturated piperidine | Low yield due to steric bulk |

| Ketones (if present) | NaBH₄, MeOH | Secondary alcohols | Not directly observed |

Deprotection and Functional Group Interconversion

Post-deprotection, the free amine engages in further transformations:

| Reaction | Reagents | Application | Source |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | Amide formation for SAR studies | |

| Reductive amination | Aldehyde, NaBH₃CN | Secondary amine synthesis |

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) induces carbamate decomposition via retro-ene reaction.

-

Oxidative Stability : Susceptible to peroxide-mediated oxidation at the piperidine C–H bonds.

Scientific Research Applications

Synthesis and Production

The synthesis of tert-butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate typically involves multiple steps, including the use of organic solvents, catalysts, and controlled temperatures to ensure high purity and yield. In industrial settings, large-scale batch reactions or continuous flow processes may be employed to enhance efficiency.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals targeting neurological and cancer-related disorders. Its structural features allow for modifications that can enhance biological activity.

Biological Studies

Due to its unique structure, this compound is utilized in studying biological pathways and interactions. It has been investigated for its potential to modulate signaling pathways involved in cellular proliferation and apoptosis.

Anticancer Research

Compounds with similar structural features have shown significant anticancer properties. Research indicates that this compound may induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against various cancers.

Neuroprotective Effects

Preliminary studies suggest that it may inhibit amyloid-beta aggregation, which is implicated in Alzheimer's disease, possibly acting as an acetylcholinesterase inhibitor.

Anti-inflammatory Potential

The compound has shown promise in modulating cytokine release and reducing oxidative stress in neuronal cells, indicating potential applications in treating conditions characterized by chronic inflammation.

Case Studies

Case studies on related compounds provide insights into the biological activity of this compound:

Mechanism of Action

The mechanism by which tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the pyridine ring, piperidine modifications, or additional functional groups. Key comparisons include:

Pharmacological Relevance

- The target compound’s pyridin-2-yl group may confer selectivity for nicotinic acetylcholine receptors or metalloenzymes, whereas trifluoromethyl-substituted analogs () could target lipid-modifying enzymes like lyso-phosphatidylserine inhibitors .

- Simplified analogs (e.g., ) lack the pyridine moiety, limiting their utility in targets requiring aromatic interactions .

Biological Activity

tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is a complex organic compound with potential biological activity due to its unique structural features, including a tert-butyl group, a piperidine ring, and a pyridine moiety. This compound has garnered interest in pharmacological research for its interactions with various biological targets, suggesting potential therapeutic applications.

- IUPAC Name : tert-butyl N-[[1-(1-pyridin-2-ylethyl)piperidin-3-yl]methyl]carbamate

- Molecular Formula : C18H29N3O2

- Molecular Weight : 319.44 g/mol

- CAS Number : 1289388-10-8

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, influencing various biological pathways. Research indicates that it may modulate signaling pathways involved in cellular proliferation and apoptosis, which are critical in cancer biology and neurodegenerative diseases .

Biological Activity Overview

Research on the biological activity of this compound has revealed several key findings:

1. Anticancer Activity

Studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyridine and piperidine have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar effects .

2. Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegeneration. It is hypothesized that it may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease, by acting as an acetylcholinesterase inhibitor .

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine release and reducing oxidative stress in neuronal cells. This could be beneficial in conditions characterized by chronic inflammation .

Case Studies

Several case studies highlight the biological activity of related compounds:

Q & A

Q. Key Data from Evidence :

- NMR Characterization : In similar compounds (e.g., tert-butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate), proton NMR peaks for Boc groups appear at δ 1.36 (s, 9H), and piperidine protons show complex splitting patterns (δ 3.27–3.12) .

- Reaction Solvents : DCM and THF are common for Boc protection .

Advanced: How can reaction conditions be optimized to minimize byproducts in the alkylation of piperidine intermediates?

Methodological Answer :

Byproduct formation (e.g., over-alkylation or racemization) is mitigated by:

Temperature Control : Maintain reactions at 0–20°C to reduce side reactions .

Stoichiometric Precision : Use a 1:1 molar ratio of alkylating agent (e.g., 1-(pyridin-2-yl)ethyl chloride) to the piperidine intermediate to avoid over-alkylation .

Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. For example, Pd(OAc)₂ with ligands (e.g., XPhos) improves cross-coupling yields in pyridine functionalization .

Q. Data Contradiction Analysis :

- reports high yields (>80%) using Pd catalysts, while notes racemization in chiral piperidines under similar conditions. To resolve, use chiral auxiliaries or enantioselective catalysts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

NMR Spectroscopy :

- ¹H NMR : Identifies Boc groups (singlet at δ 1.36), pyridine protons (δ 7.0–8.5), and piperidine protons (δ 2.0–3.5) .

- ¹³C NMR : Confirms carbamate carbonyl (δ 155–160 ppm) .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₈N₃O₂: 318.2176) .

Advanced Tip : Combine with X-ray crystallography (if crystals form) to resolve ambiguous NOE effects in piperidine conformers .

Advanced: How to troubleshoot discrepancies in observed vs. predicted solubility during formulation studies?

Q. Methodological Answer :

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution. notes similar carbamates exhibit poor solubility in water but dissolve in DMSO .

Salt Formation : Introduce HCl or TFA salts to improve aqueous solubility.

Co-solvent Blends : Use PEG-400 or cyclodextrins for in vivo studies .

Q. Data from Evidence :

- LogP : Tert-butyl carbamates typically have LogP values ~2.5–3.5, indicating moderate hydrophobicity .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

PPE : Wear nitrile gloves, lab coat, and goggles. Avoid inhalation (use fume hoods) .

Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Consideration : During scale-up, monitor for electrostatic charge buildup (use grounded equipment) .

Advanced: How to resolve contradictions in reported biological activity across studies?

Q. Methodological Answer :

Assay Validation : Confirm target binding using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Metabolite Screening : Use LC-MS to identify degradation products (e.g., Boc deprotection under physiological pH) .

Structural Analog Comparison : Compare with tert-butyl (2-(benzylamino)ethyl)carbamate (), which shows altered receptor affinity due to benzyl vs. pyridine substituents .

Basic: What are the key applications of this compound in drug discovery?

Q. Methodological Answer :

Pharmaceutical Intermediate : Used in synthesizing kinase inhibitors or GPCR modulators due to pyridine’s metal-coordinating ability .

Protecting Group Strategy : Boc carbamates enable selective amine protection in peptide-mimetic drug candidates .

Advanced Application : Incorporate into PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

Advanced: How to design stability studies under varying pH and temperature conditions?

Q. Methodological Answer :

Forced Degradation : Expose to pH 1–13 buffers at 40°C for 48 hours. Monitor via HPLC for degradation peaks (e.g., Boc cleavage at pH < 2) .

Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Key Finding : Similar carbamates degrade rapidly in acidic conditions (t₁/₂ = 2 hours at pH 1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.